molecular formula C20H20N2O5 B11211574 methyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate

methyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate

Cat. No.: B11211574
M. Wt: 368.4 g/mol
InChI Key: GUSQRVIGTKPWEJ-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a propanoylamino group and a bicyclic 1,3-dioxo-methanoisoindol moiety.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanoylamino]benzoate

InChI

InChI=1S/C20H20N2O5/c1-27-20(26)11-4-6-14(7-5-11)21-15(23)8-9-22-18(24)16-12-2-3-13(10-12)17(16)19(22)25/h2-7,12-13,16-17H,8-10H2,1H3,(H,21,23)

InChI Key

GUSQRVIGTKPWEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3C4CC(C3C2=O)C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-aminobenzoic acid with 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural and Molecular Features of Analogous Compounds
Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight logP
Target Compound C22H21N3O6 Methanoisoindol, propanoylamino, methyl ester 435.43 ~3.0
Ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate C27H24N2O5 Dihydroisoindol, phenylpropanoyl, ethyl ester 456.50 ~3.5
3-[(1,3-Dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)amino]benzoic Acid C15H14N2O4 Hexahydroisoindol, amino linkage, carboxylic acid 286.29 ~1.8
Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate C17H14N2O4 Dihydroisoindol, methylamino, methyl ester 310.31 ~2.8

Key Observations :

  • Linker Variations: The propanoylamino linker in the target compound contrasts with shorter methylamino () or phenylpropanoyl () groups, which may alter steric bulk and hydrogen-bonding patterns.
  • Ester vs. Acid : The methyl ester in the target compound increases lipophilicity compared to the carboxylic acid derivative (), likely improving membrane permeability but reducing aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Profiles
Compound logP Polar Surface Area (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors Predicted Solubility (logSw)
Target Compound ~3.0 90–100 1 7 -3.4 to -4.0
Ethyl 4-...benzoate ~3.5 85–95 1 6 -4.2
3-[(1,3-Dioxo...)benzoic Acid ~1.8 100–110 2 6 -2.5
Methyl 4-...benzoate ~2.8 60–70 1 5 -3.4

Key Findings :

  • Lipophilicity : The target compound’s logP (~3.0) aligns with drug-like molecules, favoring passive diffusion but posing risks of off-target binding .
  • Solubility : Its low predicted solubility (logSw ~-3.4) suggests formulation challenges, contrasting with the more soluble benzoic acid analog ().

Similarity Metrics :

  • Tanimoto Coefficient : Using Morgan fingerprints (radius=2), the target compound shares ~60–70% similarity with Ethyl 4-...benzoate () due to overlapping isoindol and ester motifs. However, differences in linker chemistry reduce similarity to ~40–50% with the benzoic acid derivative () .
  • Activity Cliffs: Despite structural similarities, minor modifications (e.g., ester-to-acid conversion) may drastically alter biological activity, as seen in analogous kinase inhibitors .

Cross-Reactivity: Immunoassays targeting the target compound may exhibit cross-reactivity with Ethyl 4-...benzoate () due to shared isoindol epitopes, but assay format (e.g., competitive vs. sandwich) significantly influences selectivity .

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